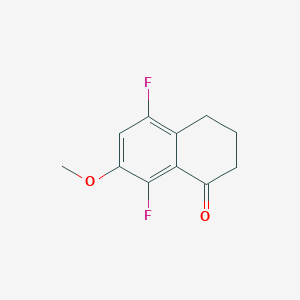

5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Description

5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 1092347-75-5) is a fluorinated and methoxylated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold . The DHN core is a ketone-containing bicyclic structure widely utilized as a synthetic intermediate and pharmacophore in medicinal chemistry. The substitution pattern of this compound—specifically, fluorine atoms at positions 5 and 8 and a methoxy group at position 7—imparts distinct electronic and steric properties, which may enhance its biological activity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

5,8-difluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c1-15-9-5-7(12)6-3-2-4-8(14)10(6)11(9)13/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBSBKBHGUXHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2CCCC(=O)C2=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855730 | |

| Record name | 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092347-75-5 | |

| Record name | 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Starting Material: A suitable naphthalene derivative.

Fluorination: Introduction of fluorine atoms at the 5 and 8 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: Introduction of the methoxy group at the 7 position using methanol in the presence of a base like sodium hydride (NaH).

Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas (H₂) and a palladium catalyst (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Further reduction can lead to fully saturated naphthalene derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various substituted naphthalenones, quinones, and fully reduced naphthalene derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Biology and Medicine

Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structural features.

Biological Probes: Used in the development of probes for studying biological systems.

Industry

Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs.

- Positional Effects : The methoxy group at position 7 in the target compound contrasts with 5-Methoxy-DHN (methoxy at position 5), which may alter ring electronics and hydrogen-bonding capacity .

- Chalcone Derivatives : The trifluoromethyl-benzylidene group in the chalcone analog () introduces α,β-unsaturated ketone functionality, enabling covalent interactions with biological targets, a feature absent in the target compound .

Physicochemical Properties

- NMR Data : The ¹H-NMR of 5-Methoxy-DHN (δ 3.84 ppm for OCH₃) provides a benchmark; fluorine atoms in the target compound would deshield adjacent protons, causing distinct splitting patterns .

- Crystallography : DHN derivatives (e.g., ) are often analyzed using SHELX programs, which resolve effects of substituents on crystal packing. Fluorine’s small size and high electronegativity may lead to tighter molecular arrangements .

Biological Activity

5,8-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound notable for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article delves into the compound's biological activity, synthesis, structural properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀F₂O₂, with a molecular weight of approximately 212.19 g/mol. The presence of two fluorine atoms at positions 5 and 8 and a methoxy group at position 7 enhances the compound's lipophilicity and biological interaction potential .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₂O₂ |

| Molecular Weight | 212.19 g/mol |

| CAS Number | 1092347-75-5 |

| Complexity Rating | 257 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Its fluorinated structure contributes to enhanced interactions with inflammatory pathways. The compound has been studied for its ability to inhibit enzymes involved in retinoic acid metabolism, which plays a crucial role in skin diseases and certain cancers.

Anti-cancer Activity

The compound has also shown promise in cancer research. Studies suggest that fluorinated naphthalene derivatives can enhance biological activity due to their increased binding affinities to target proteins involved in cancer progression. The unique substitution pattern of this compound allows it to act as a potential scaffold for developing new therapeutic agents aimed at targeting specific enzymes associated with tumor growth .

The biological activity of this compound is primarily attributed to its ability to penetrate cellular membranes effectively due to its lipophilic nature. This property facilitates binding to various biomolecules within the cell, enhancing its therapeutic potential against inflammatory and cancerous conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vitro and in vivo:

- Inhibition of Retinoic Acid Metabolizing Enzymes : A study demonstrated that the compound significantly inhibited enzymes responsible for retinoic acid metabolism, suggesting its potential utility in treating skin diseases.

- Toxicity and Efficacy Testing : Research involving animal models showed that administration of this compound resulted in reduced tumor size compared to control groups, highlighting its anti-cancer properties .

- Comparative Analysis with Similar Compounds : A comparative study involving structurally similar compounds indicated that the unique fluorinated structure of this compound provided superior biological activity compared to other derivatives lacking such substitutions.

Table 2: Comparative Biological Activity of Similar Compounds

| Compound Name | CAS Number | Biological Activity Score |

|---|---|---|

| 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 93742-85-9 | Moderate |

| 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | 110931-79-8 | High |

| This compound | 1092347-75-5 | Very High |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5,8-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted dihydronaphthalenone and an aromatic aldehyde. For example, halogenated dihydronaphthalenones (e.g., 7-fluoro derivatives) are condensed with substituted benzaldehydes (e.g., 4-morpholinobenzaldehyde) in methanol under basic conditions (e.g., NaOH) . Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) with solvent systems like dichloromethane:methanol (40:1 v/v) .

- Purification : Silica gel column chromatography (e.g., dichloromethane:methanol = 20:1 v/v) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Crystallization in monoclinic space groups (e.g., P21/n) .

- Analysis of bond lengths (e.g., C=C olefinic bonds ≈ 1.35 Å) and torsion angles (e.g., ~175° for stereoisomer confirmation) .

- Hydrogen bonding and weak interactions (e.g., C–H···π interactions) stabilize the crystal lattice .

Complementary techniques include NMR (for substituent positioning) and FT-IR (for ketone and methoxy group validation).

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in halogenated dihydronaphthalenone derivatives?

- Temperature control : Ice-cold methanol baths (268 K) minimize side reactions during condensation .

- Solvent selection : Methanol enhances solubility of intermediates, while aqueous NaOH drives deprotonation .

- Stoichiometric ratios : Excess aldehyde (1.5–2.0 equivalents) improves conversion rates .

- Post-reduction steps : For diastereomeric mixtures, catalytic hydrogenation or chiral resolution may refine stereochemistry .

Advanced: What role do fluorine and methoxy substituents play in modulating biological activity?

- Fluorine : Enhances metabolic stability and cell permeability via hydrophobic interactions and reduced oxidative degradation .

- Methoxy groups : Improve binding to aromatic residues in protein targets (e.g., NF-κB inhibitors) through π-π stacking .

- Synergistic effects : Difluoro-methoxy substitution at positions 5,7,8 balances lipophilicity and hydrogen-bonding capacity, as seen in anti-neuroinflammatory analogs .

Basic: What assays are used to evaluate the biological activity of this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2) .

- Anti-inflammatory screening : Inhibition of NF-κB pathway activation in macrophage models (e.g., LPS-induced TNF-α suppression) .

- Enzyme inhibition : Fluorescence polarization assays for kinase or protease targets .

Advanced: How can mechanistic studies differentiate between on-target and off-target effects in neuroinflammatory models?

- Gene knockout/knockdown : CRISPR/Cas9-mediated deletion of NF-κB subunits (e.g., p65) to confirm pathway specificity .

- Proteomic profiling : LC-MS/MS analysis of protein binding partners in microglial cells .

- In vivo validation : Murine models of neuroinflammation (e.g., LPS-induced brain injury) with pharmacokinetic profiling (Cmax, AUC) .

Advanced: How should researchers address contradictions in reported biological activities across studies?

- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions .

- Structural analogs : Compare bioactivity of difluoro-methoxy derivatives vs. bromo/chloro variants to isolate substituent effects .

- Statistical rigor : Use ANOVA with post-hoc tests to validate reproducibility across replicates .

Advanced: What advanced crystallographic software tools are recommended for refining complex dihydronaphthalenone structures?

- SHELX suite : SHELXL for high-resolution refinement, SHELXD for phase solution in twinned crystals .

- Hydrogen placement : Riding models with isotropic displacement parameters (Uiso = 1.2–1.5Ueq for C–H bonds) .

- Validation tools : PLATON for symmetry checks and Mercury for visualizing weak interactions (e.g., C–H···π) .

Basic: What analytical techniques ensure purity and identity prior to biological testing?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+) .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) combustion for halogenated compounds .

Advanced: How can computational modeling guide the design of novel analogs with improved bioavailability?

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., COX-2 or adenosine receptors) .

- ADMET prediction : SwissADME for logP, solubility, and CYP450 metabolism profiles .

- QSAR models : Regression analysis correlating substituent electronegativity with IC50 values in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.